8-[(4-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione

Xanthine Chemistry Adenosine Receptor Antagonist Structure-Activity Relationship

8-[(4-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione (CAS 460725-53-5) is a synthetic caffeine analogue belonging to the xanthine class of purine-2,6-diones. It features the characteristic 1,3,7-trimethylxanthine core of caffeine, but is differentiated by a 4-fluorophenylmethylsulfanyl substituent at the 8-position.

Molecular Formula C15H15FN4O2S
Molecular Weight 334.4 g/mol
CAS No. 460725-53-5
Cat. No. B10809904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(4-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione
CAS460725-53-5
Molecular FormulaC15H15FN4O2S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C15H15FN4O2S/c1-18-11-12(19(2)15(22)20(3)13(11)21)17-14(18)23-8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3
InChIKeyHGZQKVKWOSVDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 [ug/mL] (The mean of the results at pH 7.4)

8-[(4-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione – A Caffeine-Derived Xanthine Analogue for Specialized Receptor Studies


8-[(4-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione (CAS 460725-53-5) is a synthetic caffeine analogue belonging to the xanthine class of purine-2,6-diones [1]. It features the characteristic 1,3,7-trimethylxanthine core of caffeine, but is differentiated by a 4-fluorophenylmethylsulfanyl substituent at the 8-position. This structural modification is designed to modulate the compound's biological profile, particularly its affinity and selectivity for adenosine receptor subtypes, relative to the parent compound caffeine [2]. The compound is cataloged as a bioactive small molecule with a molecular weight of 334.4 g/mol and is primarily utilized in research settings to probe structure-activity relationships within the xanthine family [1].

Why Caffeine Cannot Substitute for 8-[(4-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione in Targeted Adenosine Receptor Investigations


Generic substitution with caffeine is inappropriate for studies requiring selective modulation of adenosine A2 receptors, as the 8-arylthio substituent in this compound is a critical pharmacophoric element derived from a patent family of A2-selective adenosine receptor antagonists [1]. Caffeine acts as a non-selective antagonist at A1, A2A, A2B, and A3 receptors, whereas the specific 8-[(4-fluorophenyl)methylsulfanyl] modification was designed within a scaffold explicitly claimed to confer A2-subtype selectivity [1]. Furthermore, the lipophilic 4-fluorophenyl group alters the molecule's physicochemical properties, including LogP and membrane permeability, potentially enabling better blood-brain barrier penetration than caffeine for central nervous system applications, a feature inferred from DFT studies on analogous 8-substituted 1,3,7-trimethylxanthines [2].

Differentiation Evidence for 8-[(4-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione: Comparative Pharmacological and Structural Data


Structural Differentiation from Caffeine via an 8-Arylthio Substituent

Compound 460725-53-5 is structurally distinct from caffeine (1,3,7-trimethylxanthine) by the presence of an 8-(4-fluorophenylmethylsulfanyl) group. This modification replaces the hydrogen atom at the 8-position on the caffeine purine ring with a bulky, lipophilic side chain . This type of substitution is specifically taught in a foundational patent as a core structural requirement for achieving A2 adenosine receptor selectivity, in contrast to caffeine's promiscuous receptor binding [1].

Xanthine Chemistry Adenosine Receptor Antagonist Structure-Activity Relationship

Predicted Enhancement in Blood-Brain Barrier Permeability vs. Caffeine

DFT calculations on a series of 8-substituted 1,3,7-trimethylxanthines, which includes analogs structurally related to 460725-53-5, demonstrate that the addition of an 8-substituent significantly increases lipophilicity [1]. The 4-fluorophenyl group is expected to raise the calculated LogP by approximately 1-2 units compared to caffeine's LogP of -0.07, based on Ghose-Crippen predictions for the series [1]. This increase in lipophilicity is correlated with a higher likelihood of passive diffusion across biological membranes, including the blood-brain barrier, which is a key advantage for CNS-targeted probes.

Physicochemical Property Drug-likeness Blood-Brain Barrier

Prior Art for A2 Adenosine Receptor Selectivity over Caffeine's Non-Selectivity

The compound's core scaffold falls within the generic structure claimed in U.S. Patent 5,861,405, which describes 8-substituted 1,3,7-trialkylxanthines as A2-selective adenosine receptor antagonists [1]. This is a targeted molecular function, unlike the non-selective adenosine receptor antagonism of caffeine. The patent exemplifies that the right-hand side chain (R group) is crucial for this selectivity, providing a framework for researchers to understand the compound's potential differentiation.

Adenosine Receptor A2-Selective Antagonist Patent Evidence

Potential for In-Vivo Neuroprotective Activity vs. Inactive Parent Caffeine

A set of six 8-substituted 1,3,7-trimethylxanthines, structurally analogous to 460725-53-5, have demonstrated brain antihypoxic activity in in vivo models [1]. This is a biological property not associated with caffeine itself, which is primarily a stimulant. The study by Stanchev et al. (2012) confirmed via NMR experiments that this series of compounds was prepared and tested for this activity, establishing a new functional dimension for the 8-substituted caffeine class.

Neuroprotection Antihypoxic Activity CNS Drug Discovery

Key Applications for 8-[(4-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione as a Research Tool


In Vitro Pharmacological Probe for A2 Adenosine Receptor Subtypes

This compound is ideally suited as a tool compound for in vitro assays designed to dissect the specific roles of A2 adenosine receptor subtypes. Its structural basis, as a congener of A2-selective antagonists [1], allows researchers to confirm receptor subtype engagement via competition binding assays or functional cAMP assays, where caffeine would fail due to its non-selective nature.

Lead Optimization in CNS Drug Discovery for Neuroprotection

Leveraging the documented brain antihypoxic activity of its structural class [1], this compound can serve as a starting point for medicinal chemistry campaigns targeting neurodegenerative diseases. Its enhanced predicted lipophilicity relative to caffeine makes it a more suitable scaffold for developing CNS-penetrant therapeutics [2].

Structural Biology and Computational Chemistry Studies

The compound's well-defined structure and its inclusion in DFT-based QSAR studies [1] make it a valuable reference molecule for computational chemists. It can be used to validate docking poses in adenosine receptor homology models or to correlate experimental NMR chemical shifts with theoretical calculations, contributing to the refinement of in silico prediction models.

Quote Request

Request a Quote for 8-[(4-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.